molecular formula C19H18N2O4S B2388377 N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(phenylsulfonyl)propanamide CAS No. 2034547-32-3

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(phenylsulfonyl)propanamide

Cat. No.: B2388377
CAS No.: 2034547-32-3
M. Wt: 370.42
InChI Key: WPUYTLGHABMUOL-UHFFFAOYSA-N
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Description

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(phenylsulfonyl)propanamide is a complex organic compound that features a furan ring, a pyridine ring, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(phenylsulfonyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl and pyridin-4-yl intermediates, followed by their coupling through a series of reactions involving sulfonylation and amidation.

  • Step 1: Preparation of Furan-2-yl Intermediate

      Reagents: Furan, bromine, and a suitable base.

      Conditions: The reaction is carried out under reflux conditions to obtain the brominated furan derivative.

  • Step 2: Preparation of Pyridin-4-yl Intermediate

      Reagents: Pyridine, a halogenating agent, and a base.

      Conditions: The reaction is conducted under controlled temperature to achieve selective halogenation.

  • Step 3: Coupling Reaction

      Reagents: The brominated furan derivative, the halogenated pyridine derivative, and a palladium catalyst.

      Conditions: The coupling reaction is performed under an inert atmosphere (e.g., nitrogen) with heating to form the desired intermediate.

  • Step 4: Sulfonylation

      Reagents: The intermediate from step 3, phenylsulfonyl chloride, and a base.

      Conditions: The reaction is carried out at low temperature to prevent side reactions.

  • Step 5: Amidation

      Reagents: The sulfonylated intermediate, an amine, and a coupling agent (e.g., EDCI).

      Conditions: The reaction is performed under mild conditions to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide under anhydrous conditions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted phenylsulfonyl derivatives.

Scientific Research Applications

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(phenylsulfonyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials with specific properties such as luminescence and conductivity.

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(phenylsulfonyl)butanamide
  • N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(phenylsulfonyl)pentanamide

Uniqueness

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(phenylsulfonyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan and pyridine rings, along with the phenylsulfonyl group, make it a versatile compound for various applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c22-19(9-12-26(23,24)16-5-2-1-3-6-16)21-14-15-8-10-20-17(13-15)18-7-4-11-25-18/h1-8,10-11,13H,9,12,14H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUYTLGHABMUOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC2=CC(=NC=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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